molecular formula C19H23NO4S B043895 Pca 4248 CAS No. 123875-01-4

Pca 4248

Cat. No.: B043895
CAS No.: 123875-01-4
M. Wt: 361.5 g/mol
InChI Key: DHCNAWNKZMNTIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PCA 4248 (chemical name: (R)-3-methyl-5-(2-(phenylthio)ethyl)-2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate) is a synthetic 1,4-dihydropyridine derivative and a selective platelet-activating factor (PAF) receptor antagonist . It was developed to inhibit PAF-mediated pathways, which play critical roles in inflammation, anaphylaxis, and thrombosis.

Chemical Reactions Analysis

PCA 4248 undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Key Properties

  • Molecular Weight : 361.46 g/mol
  • CAS Number : 123875-01-4
  • Solubility: <36.14 mg/mL in ethanol and DMSO .
  • Mechanism : Competitively blocks PAF binding to its receptor (PAFR), with a pA2 value of 7.5 in serotonin secretion assays .

Pharmacological Actions

  • In Vitro : Inhibits PAF-induced platelet aggregation (IC50 = 1.05 µM in rabbit platelets) and [³H]-PAF binding to human platelets/polymorphonuclear leukocytes .
  • In Vivo : Reduces PAF-induced hypotension (IC50 = 0.45 mg/kg in rats), lung injury, and mortality in mice (oral dose: 30 mg/kg increased survival from 16% to 68%) .

Structural and Functional Analogues

PCA 4233

  • Structure : Differs from PCA 4248 by an ethoxycarbonyl group (vs. methoxycarbonyl in this compound) .
  • Potency : Higher IC50 (2.55 µM vs. 1.05 µM) in rabbit platelet aggregation, indicating this compound is ~2.4x more potent .
  • Specificity : Both compounds lack effects on voltage-operated calcium channels, ensuring selectivity for PAFR .

WEB 2086

  • Class : Triazolobenzodiazepine derivative.
  • Efficacy : In contrast to this compound, WEB 2086 failed to inhibit enterolobin-induced edema in rats, suggesting context-dependent differences in PAFR antagonism .
  • Therapeutic Use : Primarily used in asthma models, whereas this compound shows broader efficacy in sepsis and vascular leakage .

Pharmacokinetic and Pharmacodynamic Comparisons

Table 1: In Vitro and In Vivo Profiles

Compound IC50 (PAF-Induced Aggregation) pA2 Value In Vivo Efficacy (Dose) Key Applications
This compound 1.05 µM (rabbit) 7.5 0.45 mg/kg (hypotension) Sepsis, lung injury, UV-induced cancer
PCA 4233 2.55 µM (rabbit) N/A 10 µM (platelet inhibition) Preclinical thrombosis models
WEB 2086 0.1 µM (human neutrophils) 7.8 20 mg/kg (ineffective in edema) Asthma, allergic inflammation

Table 2: Selectivity Profiles

Compound Effects on Non-PAF Pathways Toxicity Profile
This compound No inhibition of thrombin/A23187-induced secretion Non-cytotoxic to macrophages/parasites
WEB 2086 Modulates GABA receptors at high doses Limited data in chronic models

Clinical and Preclinical Advantages

Superior Bioavailability : this compound exhibits rapid reversal of PAF-induced hypotension post-administration, unlike PCA 4233, which requires higher concentrations .

Therapeutic Versatility: Demonstrated efficacy in diverse models, including: Cancer: Reduces UV-induced skin tumorigenesis in mice . Infectious Disease: Modulates Leishmania braziliensis infection in macrophages by blocking endogenous PAF .

Biological Activity

PCA 4248, a specific antagonist of the platelet-activating factor (PAF) receptor, has garnered attention due to its potent biological activities. This article explores its mechanisms of action, efficacy in various biological contexts, and relevant case studies that highlight its therapeutic potential.

  • Chemical Name : 1,4-Dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylic acid methyl 2-(phenylthio)ethyl ester
  • CAS Number : 123875-01-4
  • Purity : ≥95%

This compound functions primarily as a PAF receptor antagonist, exhibiting a higher potency than the ginkolide BN-52021. It inhibits rabbit platelet aggregation with an IC50 value of approximately 1.05 μM and does not significantly affect calcium channels12. This specificity allows it to modulate various physiological responses mediated by PAF without interfering with other signaling pathways.

In Vitro Studies

This compound has demonstrated significant effects in vitro, particularly in inhibiting PAF-induced cellular responses:

  • Platelet Aggregation : this compound effectively inhibits platelet aggregation induced by PAF, showcasing its potential for managing thrombotic conditions.
  • Inflammatory Responses : In studies involving keratinocytes exposed to UV radiation, this compound blocked the upregulation of COX-2 and IL-10 expression, indicating its role in modulating inflammatory pathways3.

In Vivo Studies

In vivo experiments have further elucidated the compound's pharmacological profile:

  • Systemic Hypotension : this compound antagonizes PAF-induced systemic hypotension in rat models, demonstrating its potential utility in conditions characterized by low blood pressure12.
  • Protein-Plasma Extravasation : The compound also inhibits protein-plasma extravasation, suggesting a protective effect against vascular permeability associated with inflammatory responses1.

Study on Immune Suppression

A pivotal study investigated this compound's role in UV-induced immune suppression. Mice treated with this compound prior to UV exposure exhibited significantly reduced immune suppression compared to untreated controls. The results indicated that this compound effectively restored immune function in UV-exposed mice, underscoring its therapeutic potential in dermatological applications3.

Edema Model

Research involving non-sensitized mice demonstrated that this compound displayed anti-PAF activity that was diminished following antigen booster injections. This study highlighted the compound's efficacy in managing edema related to allergic reactions and inflammatory conditions4.

Summary of Findings

Biological Activity In Vitro Effect In Vivo Effect
Platelet AggregationIC50 = 1.05 μMAntagonizes PAF-induced hypotension
Inflammatory ResponseInhibits COX-2 and IL-10 expressionReduces protein-plasma extravasation
Immune FunctionBlocks UV-induced immune suppressionRestores immune response post UV exposure
Edema ManagementAnti-PAF activity observedReduced edema in antigen-challenged models

Properties

IUPAC Name

3-O-methyl 5-O-(2-phenylsulfanylethyl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-12-16(18(21)23-4)13(2)20-14(3)17(12)19(22)24-10-11-25-15-8-6-5-7-9-15/h5-9,12,20H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCNAWNKZMNTIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C(NC(=C1C(=O)OCCSC2=CC=CC=C2)C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60924617
Record name Methyl 2-(phenylsulfanyl)ethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60924617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123875-01-4
Record name Pca 4248
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123875014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-(phenylsulfanyl)ethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60924617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
Pca 4248
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
Pca 4248
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
Pca 4248
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
Pca 4248
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
Pca 4248
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
Pca 4248

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.